molecular formula C16H13ClN2O3 B2698793 N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203086-26-3

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No. B2698793
CAS RN: 1203086-26-3
M. Wt: 316.74
InChI Key: MARJTGMRDGRDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes, including cell division, differentiation, and apoptosis.

Mechanism Of Action

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide works by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that plays a crucial role in various cellular processes. The inhibition of GSK-3β activity leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of GSK-3β activity by N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Furthermore, it has been shown to promote neurogenesis and improve cognitive function in various preclinical models.

Advantages And Limitations For Lab Experiments

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. Additionally, it has been shown to exhibit good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are some limitations associated with the use of N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide in lab experiments. It has been shown to exhibit some off-target effects, which may complicate the interpretation of the results. Additionally, its effectiveness may vary depending on the experimental conditions.

Future Directions

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several potential future directions for research. It has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, it has been shown to exhibit neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. Furthermore, it has been investigated for its potential use in the regulation of circadian rhythms and the treatment of sleep disorders. Finally, it has been shown to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide involves a multi-step process, which includes the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride to form 5-chloropyridine-2-yl chloride. The resulting compound is then reacted with 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid to form N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, neuroprotective, and anti-tumor properties in various preclinical models. Additionally, it has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-3-6-15(18-8-11)19-16(21)9-22-12-4-1-10-2-5-14(20)13(10)7-12/h1,3-4,6-8H,2,5,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARJTGMRDGRDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

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